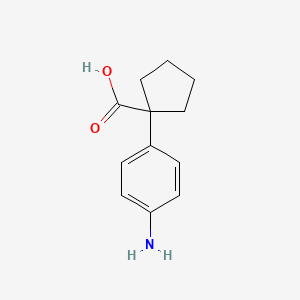

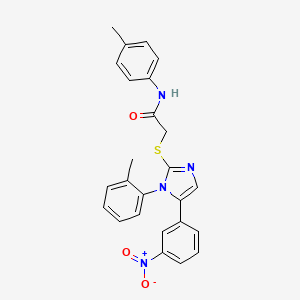

![molecular formula C16H24N2O2 B2497536 2-氧代-7-氮杂螺[4.4]壬烷-7-基-(1-丙-2-炔基哌啶-4-基)甲酮 CAS No. 1423787-19-2](/img/structure/B2497536.png)

2-氧代-7-氮杂螺[4.4]壬烷-7-基-(1-丙-2-炔基哌啶-4-基)甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of 2-oxa-7-azaspiro[4.4]nonane derivatives, closely related to the target compound, involves innovative methodologies. For example, a one-pot synthesis approach has been developed utilizing Mn(III)-based oxidation, highlighting a method that preserves the pyrrolidinedione ring while forming the spirocyclic scaffold in good yields (Thanh‐Truc Huynh et al., 2017). Similarly, novel synthesis routes have been explored to create spirocyclic oxetanes and benzimidazoles, expanding the versatility of spiro compounds (M. Gurry et al., 2015).

Molecular Structure Analysis

The molecular structure of spiroheterocyclic compounds, including 2-oxa-7-azaspiro[4.4]nonanes, features a unique arrangement that allows for diverse chemical reactivity and interactions. The X-ray crystallography of related compounds offers insights into their three-dimensional configurations, aiding in understanding their structural properties and potential reactivity patterns (A. Chiaroni et al., 2000).

Chemical Reactions and Properties

Spiro compounds, including 2-oxa-7-azaspiro[4.4]nonanes, participate in a variety of chemical reactions, reflecting their chemical properties. For instance, acid-catalyzed hydrolysis and acylation reactions have been studied, showcasing the compounds' reactivity towards forming new structures with potential biological activity (M. Y. Belikov et al., 2013).

科学研究应用

合成和化学转化

- 螺环化合物合成: 一项研究详细描述了通过将螺环氧环烷转化为邻环烷基氨基乙酰苯胺,然后进行氧化环化的方法合成2-氧杂-7-氮杂螺[3.5]壬烷,展示了一种获取包括苯并咪唑衍生物在内的复杂螺环结构的方法 (Gurry, McArdle, & Aldabbagh, 2015)。

- 微粒体环氧化酶催化水合作用: 对一种含有螺环氧环烷的化合物的研究突出了微粒体环氧化酶在氧环烷基的生物转化中的作用,揭示了药物代谢和这类结构的生理处理的见解 (Li et al., 2016)。

生物活性和机制

- HIV进入抑制: 对873140的CCR5受体基础作用机制进行的调查,这是一种有效的变构非竞争性HIV进入抑制剂,为开发针对病毒进入的新型治疗药物奠定了基础 (Watson, Jenkinson, Kazmierski, & Kenakin, 2005)。

- 抗菌剂合成: 制备新的螺杂环吡啶盐并评估其作为抗菌剂的效果,展示了螺环化合物在对抗微生物感染中的应用 (Al-Ahmadi & El-zohry, 1995)。

合成策略和化学性质

- 螺二酮的一锅法合成: 使用Mn(III)氧化的一锅法合成2-氧杂-7-氮杂螺[4.4]壬烷-8,9-二酮的方法展示了一种构建螺环骨架的高效途径,突出了这类化合物的多功能性和反应性 (Huynh, Nguyen, & Nishino, 2017)。

属性

IUPAC Name |

2-oxa-7-azaspiro[4.4]nonan-7-yl-(1-prop-2-ynylpiperidin-4-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O2/c1-2-7-17-8-3-14(4-9-17)15(19)18-10-5-16(12-18)6-11-20-13-16/h1,14H,3-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAAQREUJNUXTTN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1CCC(CC1)C(=O)N2CCC3(C2)CCOC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Oxa-7-azaspiro[4.4]nonan-7-yl-(1-prop-2-ynylpiperidin-4-yl)methanone | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

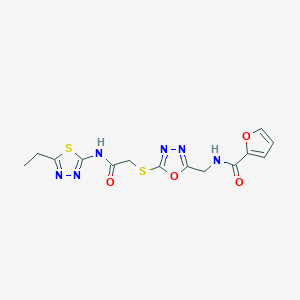

![5-Cyclopropyl-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]-1,2-oxazole-3-carboxamide](/img/structure/B2497453.png)

![N-isopentyl-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2497456.png)

![N-((1H-benzo[d]imidazol-5-yl)methyl)-2-benzoylbenzamide](/img/structure/B2497460.png)

![(Z)-2-bromo-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2497463.png)

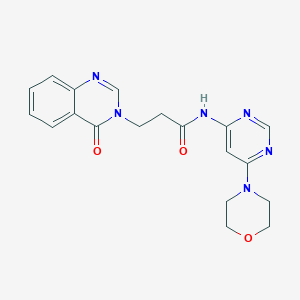

![2-((6-(hydroxymethyl)-9-methyl-2-phenyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2497466.png)

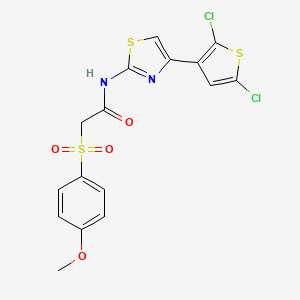

![Propan-2-yl (1-{[(4-chlorophenyl)acetyl]carbamothioyl}-3-oxopiperazin-2-yl)acetate](/img/structure/B2497471.png)

![N-(1-cyanocyclohexyl)-2-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)methylsulfanyl]acetamide](/img/structure/B2497473.png)